2-(4-Ethyl-piperazin-1-yl)-5-nitro-N-m-tolyl-pyrimidine-4,6-diamine
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Overview
Description
2-(4-ETHYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-(4-ETHYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-ETHYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine . Compared to these compounds, 2-(4-ETHYLPIPERAZIN-1-YL)-N4-(3-METHYLPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE may exhibit unique properties due to its specific structural features, such as the presence of the nitropyrimidine moiety, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C17H23N7O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-N-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H23N7O2/c1-3-22-7-9-23(10-8-22)17-20-15(18)14(24(25)26)16(21-17)19-13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3,(H3,18,19,20,21) |
InChI Key |
DKZUUWUNCPYXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=CC(=C3)C)[N+](=O)[O-])N |
Origin of Product |
United States |
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